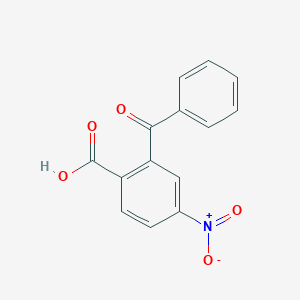

2-Benzoyl-4-nitrobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multireactive building blocks that can serve as starting materials for heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. For example, compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been utilized for the preparation of substituted nitrogenous heterocycles, demonstrating the versatility of nitrobenzoic acid derivatives in synthesizing heterocyclic scaffolds (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid derivatives, including 2-Benzoyl-4-nitrobenzoic acid, often features strong hydrogen bonding and halogen bonds, which play a critical role in their crystal stability. Investigations into molecular salts of similar compounds have demonstrated the importance of these interactions in the crystal structures, providing insights into the structuring and stability of 2-Benzoyl-4-nitrobenzoic acid (Oruganti et al., 2017).

Chemical Reactions and Properties

Nitrobenzoic acid derivatives are involved in a variety of chemical reactions, including nucleophilic substitutions and cyclizations. These reactions are critical for the synthesis of complex organic molecules and heterocycles, underscoring the reactivity and versatility of compounds like 2-Benzoyl-4-nitrobenzoic acid. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole from related compounds showcases the potential for nucleophilic substitution reactions (Sparke et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of nitrobenzoic acid derivatives can be significantly influenced by their molecular structure. Studies on isomeric nitro 2-benzoylbenzoic acids have revealed variations in cell volume, density, and solubility, which correlate with their packing efficiency and stability. These insights are crucial for understanding the physical properties of 2-Benzoyl-4-nitrobenzoic acid and its applications in material science (Martin & Valente, 1998).

Chemical Properties Analysis

The chemical properties of 2-Benzoyl-4-nitrobenzoic acid, such as its reactivity towards different chemical reagents and conditions, are foundational for its application in synthesis and materials development. For example, the versatility of nitrobenzoic acid derivatives in forming molecular complexes and participating in charge-transfer and proton-transfer reactions highlights the rich chemical behavior of these compounds, which can be leveraged in various chemical and pharmaceutical applications (Matsunaga & Osawa, 1974).

Scientific Research Applications

Synthesis of Acenaphthene Derivatives : A study by Yamazaki (1962) in the "Journal of Synthetic Organic Chemistry Japan" demonstrated the use of 2-Benzoyl-4-nitrobenzoic acid in synthesizing 4-benzoyl-1,8-naphthoylenebenzimidazole, indicating its utility in the efficient synthesis of acenaphthene derivatives (Y. Yamazaki, 1962).

Drug Discovery : Křupková et al. (2013) in "ACS combinatorial science" explored the use of similar compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid in synthesizing heterocyclic scaffolds, which shows promise in drug discovery, though they noted the challenge in achieving 8-membered benzodiazocine cycles (Soňa Křupková et al., 2013).

Pharmaceuticals and Nutraceuticals : Li Jian-ping (2008) in "Chemical Research and Application" reported that 4-nitro benzoyl acylhydrazines, which can be synthesized using compounds like 2-Benzoyl-4-nitrobenzoic acid, have high yields and potential applications in pharmaceuticals and nutraceuticals (Li Jian-ping, 2008).

Solid-phase Synthesis : Kilburn et al. (2000) in "Tetrahedron Letters" discussed a new strategy using resin-bound 4-fluoro-3-nitrobenzoic acid, similar to 2-Benzoyl-4-nitrobenzoic acid, for synthesizing substituted 2-aminomethylbenzimidazoles (J. Kilburn et al., 2000).

Crystal Structure and Molecular Interactions : Research on the crystal structure of 4-aminopyridinium 4-nitrobenzoate 4-nitrobenzoic acid by Quah et al. (2008) in "Acta Crystallographica Section E" revealed a network of cations, anions, and neutral 4-nitrobenzoic acid molecules linked by hydrogen bonds and π-stacking interactions, which could be relevant for studies involving 2-Benzoyl-4-nitrobenzoic acid (C. Quah et al., 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Nitrobenzoic acids, which are derivatives of benzoic acid, are known to be more acidic than the parent benzoic acid . This suggests that they may interact with biological systems in a manner similar to other acidic compounds, potentially targeting proteins or enzymes that have a role in maintaining pH balance within cells.

Mode of Action

It is known that nitro compounds, such as 2-benzoyl-4-nitrobenzoic acid, can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions could potentially lead to changes in the targets they interact with.

Biochemical Pathways

Nitrobenzoic acids are known to be involved in various chemical reactions, suggesting that they could potentially influence a variety of biochemical pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 27122 , which could influence its bioavailability and distribution within the body.

Result of Action

Given its acidic nature, it could potentially influence the ph balance within cells, which could have various downstream effects on cellular function .

Action Environment

The action, efficacy, and stability of 2-Benzoyl-4-nitrobenzoic acid could potentially be influenced by various environmental factors. For example, the pH of the environment could influence the compound’s ionization state, which could in turn affect its interaction with its targets. Additionally, the presence of other compounds could potentially influence the compound’s stability and reactivity .

properties

IUPAC Name |

2-benzoyl-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)12-8-10(15(19)20)6-7-11(12)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDQOKBFBUAJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357867 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-4-nitrobenzoic acid | |

CAS RN |

2158-91-0 | |

| Record name | 2-benzoyl-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine](/img/structure/B43378.png)

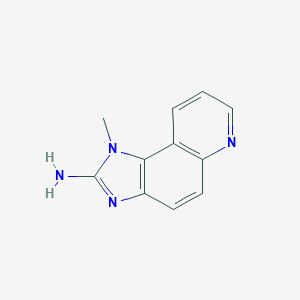

![2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline](/img/structure/B43382.png)

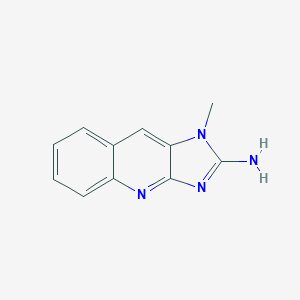

![2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B43388.png)

![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)